molecular formula C13H8FN3O B5671523 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5671523
M. Wt: 241.22 g/mol
InChI Key: WZPIGDJATCAREO-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C13H8FN3O and its molecular weight is 241.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.06514005 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that belongs to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and presenting data in tabular format.

  • Molecular Formula : C14H10FN3O
  • Molecular Weight : 255.25 g/mol
  • CAS Number : 929338-53-4

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • Case Study : A study evaluated the cytotoxic effects of various oxadiazole derivatives against multiple cancer cell lines. The compound exhibited IC50 values indicating moderate to high cytotoxicity against human cervical and colon adenocarcinoma cell lines .
Cell LineIC50 (µM)
HeLa (Cervical Cancer)9.27
CaCo-2 (Colon Adenocarcinoma)2.76
3T3-L1 (Mouse Embryo)12.8

Antimicrobial Activity

1,2,4-Oxadiazoles have also been reported to possess antimicrobial properties:

  • Antibacterial and Antifungal : Various studies have shown that these compounds can inhibit the growth of both bacterial and fungal strains .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been explored:

  • Mechanism : These compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be significantly influenced by their structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the activity against various biological targets.
  • Hybridization with Other Pharmacophores : Combining oxadiazoles with other active moieties has been shown to improve their efficacy against cancer cells .

Properties

IUPAC Name

5-(4-fluorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPIGDJATCAREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 8 using N′-hydroxynicotinimidamide (Aldrich) and 4-fluorobenzoic acid (Aldrich). 1H NMR (300 MHz, CD3OD) δ 7.39 (t, J=8.9 Hz, 2 H), 7.64 (ddd, J=7.9, 4.8, 0.8 Hz, 1 H), 8.27-8.35 (m, 2 H), 8.55 (ddd, J=8.1, 2.0, 1.8 Hz, 1 H), 8.74 (dd, J=5.0, 1.8 Hz, 1 H), 9.29 (dd, J=2.2, 1.0 Hz, 1 H) ppm; MS (DCI/NH3) m/z 242 (M+H)+.
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